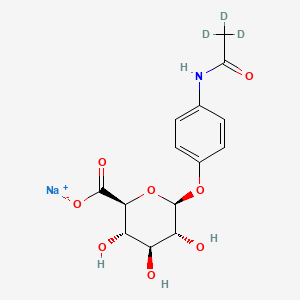

4-Acetamidophenyl beta-D-Glucuronide-d3 Sodium Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Acetamidophenyl beta-D-Glucuronide-d3 Sodium Salt: is a complex organic compound that features a sodium ion coordinated to a carbohydrate derivative This compound is characterized by multiple hydroxyl groups and a trideuterioacetyl-substituted phenoxy group

作用機序

4-Acetamidophenyl |A-D-glucuronide-d3 (sodium)

, also known as 4-Acetamidophenyl beta-D-Glucuronide-d3 Sodium Salt or Sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(2,2,2-trideuterioacetyl)amino]phenoxy]oxane-2-carboxylate , is a labeled metabolite of Acetaminophen . Here is an overview of its mechanism of action:

Target of action

The primary target of this compound is the liver, where Acetaminophen is detoxified via conjugation with glucuronide .

Mode of action

This compound is formed when Acetaminophen is metabolized in the liver. It is known that in the liver, Acetaminophen is detoxified via conjugation with glucuronide, which forms 4-Acetamidophenyl β-D-Glucuronide-d3 Sodium Salt and other metabolites .

Biochemical pathways

The main biochemical pathway involved is the glucuronidation pathway, which is a part of phase II drug metabolism. In this pathway, glucuronic acid is attached to the drug or its metabolites, increasing their water solubility and allowing for their excretion in the bile or urine .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are similar to those of Acetaminophen. After ingestion, Acetaminophen is absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver (where this compound is formed), and excreted in the urine .

Result of action

The formation of this compound is a part of the body’s mechanism to detoxify and eliminate Acetaminophen. It is mostly found in bile and urine and can be potentially useful as a marker to monitor cellular processes in response to Acetaminophen uptake .

Action environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of the glucuronidation pathway can be affected by the individual’s age, nutritional status, and the presence of other drugs .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamidophenyl beta-D-Glucuronide-d3 Sodium Salt typically involves multiple steps:

Starting Materials: The synthesis begins with the selection of appropriate carbohydrate precursors and phenoxy derivatives.

Protection and Deprotection Steps: Hydroxyl groups on the carbohydrate are often protected using silyl or acyl groups to prevent unwanted reactions.

Coupling Reaction: The protected carbohydrate is then coupled with the trideuterioacetyl-substituted phenoxy group using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC).

Deprotection: The protecting groups are removed under mild acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve:

Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.

Purification: Employing chromatographic techniques such as high-performance liquid chromatography (HPLC) to purify the compound.

Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.

化学反応の分析

Types of Reactions

Oxidation: The hydroxyl groups can undergo oxidation to form carbonyl compounds.

Reduction: The trideuterioacetyl group can be reduced to yield the corresponding alcohol.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenoxy derivatives.

科学的研究の応用

Chemistry

Catalysis: Used as a ligand in catalytic reactions to enhance selectivity and yield.

Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.

Biology

Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

Drug Development: Explored as a lead compound in the development of new pharmaceuticals.

Medicine

Therapeutic Agents: Potential use in the treatment of diseases due to its unique structural properties.

Diagnostic Tools: Utilized in the development of diagnostic assays for detecting specific biomolecules.

Industry

Material Science: Applied in the development of new materials with enhanced properties.

Biotechnology: Used in biotechnological applications such as biosensors and bioimaging.

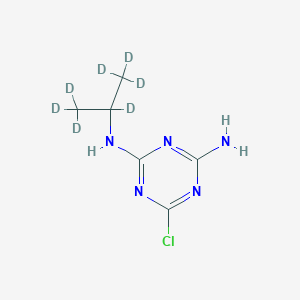

類似化合物との比較

Similar Compounds

- Sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(2,2,2-trifluoroacetyl)amino]phenoxy]oxane-2-carboxylate

- Sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(2,2,2-trichloroacetyl)amino]phenoxy]oxane-2-carboxylate

Uniqueness

- Deuterium Substitution : The presence of trideuterioacetyl groups makes it unique compared to its trifluoroacetyl and trichloroacetyl analogs.

- Stability : The deuterium substitution can enhance the stability and alter the metabolic profile of the compound.

This detailed article provides a comprehensive overview of 4-Acetamidophenyl beta-D-Glucuronide-d3 Sodium Salt, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

特性

IUPAC Name |

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(2,2,2-trideuterioacetyl)amino]phenoxy]oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO8.Na/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21);/q;+1/p-1/t9-,10-,11+,12-,14+;/m0./s1/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINXIJJEOMGKPB-OSQJLVBPSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16NNaO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![beta-D-Glucopyranosiduronic acid, 4-[(2S,3R)-3-[(3S)-3-(acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxo-2-azetidinyl]phenyl, methyl ester, 2,3,4-triacetate](/img/structure/B1140447.png)

![7-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B1140449.png)

![(3S,5S,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140461.png)